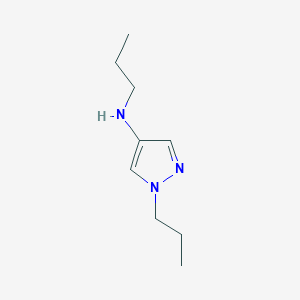

N,1-dipropyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N,1-dipropylpyrazol-4-amine |

InChI |

InChI=1S/C9H17N3/c1-3-5-10-9-7-11-12(8-9)6-4-2/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

CZEVZLPSUYZOES-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CN(N=C1)CCC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of N,1 Dipropyl 1h Pyrazol 4 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For N,1-dipropyl-1H-pyrazol-4-amine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments would provide a complete picture of the atomic connectivity.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. In this compound, distinct signals would be expected for the protons on the pyrazole (B372694) ring and for the two separate propyl groups.

The expected signals would be:

Pyrazole Ring Protons: Two singlets are anticipated for the protons at the C3 and C5 positions of the pyrazole ring.

N-H Proton: A broad singlet corresponding to the amine proton is expected. Its chemical shift can vary depending on the solvent and concentration.

N-Propyl Group (on Pyrazole Ring): A triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the pyrazole nitrogen.

N-Propyl Group (on Amine): Similar to the other propyl group, a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene (CH₂) protons attached to the amine nitrogen would be observed. The chemical shift of this N-CH₂ group would differ from the one on the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrazole-H (C3-H, C5-H) | 7.0 - 8.0 | s |

| Amine-H (N-H) | 3.0 - 5.0 | br s |

| Pyrazole-N-CH₂-CH₂-CH₃ | 3.8 - 4.2 | t |

| Amine-N-CH₂-CH₂-CH₃ | 2.9 - 3.3 | t |

| Pyrazole-N-CH₂-CH₂-CH₃ | 1.7 - 2.1 | m (sextet) |

| Amine-N-CH₂-CH₂-CH₃ | 1.5 - 1.9 | m (sextet) |

| Pyrazole-N-CH₂-CH₂-CH₃ | 0.8 - 1.2 | t |

| Amine-N-CH₂-CH₂-CH₃ | 0.8 - 1.2 | t |

Note: s = singlet, t = triplet, m = multiplet, br s = broad singlet. The predictions are based on typical values for similar functional groups.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the three carbons of the pyrazole ring and the three carbons of each of the two propyl groups. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, carbons directly attached to nitrogen atoms are shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3, C5 | 120 - 140 |

| Pyrazole C4 | 110 - 125 |

| Pyrazole-N-C H₂-CH₂-CH₃ | 48 - 55 |

| Amine-N-C H₂-CH₂-CH₃ | 42 - 48 |

| Pyrazole-N-CH₂-C H₂-CH₃ | 22 - 28 |

| Amine-N-CH₂-C H₂-CH₃ | 20 - 26 |

| Pyrazole-N-CH₂-CH₂-C H₃ | 10 - 15 |

| Amine-N-CH₂-CH₂-C H₃ | 10 - 15 |

Note: The predicted chemical shifts are based on analysis of similar pyrazole structures and standard correlation tables. rsc.orgmdpi.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). youtube.com For this compound, COSY would show correlations between the adjacent CH₂ and CH₃ groups within each propyl chain, confirming their integrity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduyoutube.com It would be used to definitively assign which protons are attached to which carbons in the propyl chains and the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is key for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the N-CH₂ protons of the propyl group on the pyrazole ring to the C3 and C5 carbons of the ring. Similarly, it would show correlations from the amine's N-H and N-CH₂ protons to the C4 carbon of the pyrazole ring, confirming the substitution pattern.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the different functional groups in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands that confirm the presence of the amine and the alkylated pyrazole structure. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (moderate, sharp) |

| Alkane (C-H) | Stretch | 2850 - 2960 (strong, sharp) |

| Aromatic Ring (C=C, C=N) | Stretch | 1500 - 1650 (variable) |

| C-N | Stretch | 1250 - 1350 (variable) |

Note: These predictions are based on characteristic infrared group frequencies observed in similar amine and pyrazole compounds. rsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula for this compound is C₉H₁₉N₃, which corresponds to a monoisotopic mass of approximately 169.16 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. nist.govuni.lu The fragmentation pattern would likely involve the loss of fragments from the propyl chains. Common fragmentation pathways could include:

Loss of a methyl radical (•CH₃), resulting in a peak at [M-15].

Loss of an ethyl radical (•C₂H₅), resulting in a peak at [M-29].

Loss of a propyl radical (•C₃H₇), resulting in a peak at [M-43].

Cleavage of the C-N bond, leading to fragments corresponding to the pyrazole ring and the propyl groups.

This fragmentation data provides further confirmation of the compound's structure.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Tautomerism within the Crystal Lattice

The conformation of the two propyl groups attached to the pyrazole ring and the nitrogen atom would be a key finding from an X-ray crystal structure. The planarity of the pyrazole ring and the orientation of the amino group would also be determined. Furthermore, the analysis could definitively establish the tautomeric form present in the solid state. For 4-aminopyrazoles, tautomerism involving the pyrazole ring protons is possible, and crystallography would pinpoint the proton positions.

Computational Chemistry and Theoretical Investigations of N,1 Dipropyl 1h Pyrazol 4 Amine

Advanced Simulation Techniques (e.g., Molecular Dynamics for Conformational Flexibility)

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational flexibility and dynamic behavior of molecules over time. eurasianjournals.com For N,1-dipropyl-1H-pyrazol-4-amine, MD simulations can provide a detailed picture of the molecule's structural fluctuations, identifying the most stable conformations and the energy barriers between them.

The conformational landscape of this compound is largely dictated by the rotation around the single bonds of its two propyl substituents: the N1-propyl group attached to the pyrazole (B372694) ring and the N4-propyl group of the amine function. The flexibility of these alkyl chains allows the molecule to adopt various spatial arrangements. The analysis of these conformations often involves examining the dihedral angles along the carbon-carbon backbones of the propyl groups. Similar to the well-studied conformational analysis of butane, these rotations lead to different staggered (e.g., anti, gauche) and eclipsed conformations, each with a distinct energy level. youtube.com The anti-conformation, where the terminal methyl groups are farthest apart, typically represents the lowest energy state due to minimized steric hindrance. youtube.com

MD simulations trace the trajectory of each atom in the molecule over a specific period, governed by a chosen force field that approximates the potential energy of the system. eurasianjournals.comnih.gov These simulations can reveal the probability of finding the molecule in a particular conformation at a given temperature and can be performed in a vacuum or in the presence of a solvent to mimic real-world conditions. researchgate.net For instance, simulations in an aqueous environment could elucidate how hydrogen bonding and solvent interactions influence the conformational preferences of the amine and pyrazole moieties. While specific MD studies on this compound are not prevalent in the literature, the methodology has been successfully applied to other pyrazole derivatives to understand their stability and interactions with biological targets. nih.govresearchgate.netchemmethod.com Such studies confirm the utility of MD in exploring the dynamic nature and structural stability of pyrazole-based compounds. nih.gov

Prediction of Spectroscopic Parameters via Theoretical Methods (e.g., NMR, IR)

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules, offering a powerful complement to experimental characterization. jocpr.comnih.gov By calculating the electronic structure of a molecule, it is possible to derive its infrared (IR) and nuclear magnetic resonance (NMR) spectra with considerable accuracy. researchgate.net

Theoretical Infrared (IR) Spectroscopy

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an experimental IR spectrum. jocpr.com The calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), determine the frequencies and intensities of vibrational modes associated with specific bond stretches, bends, and torsions. jocpr.comresearchgate.net For this compound, key predicted vibrational bands would include:

N-H stretching from the secondary amine group.

C-H stretching from the aromatic pyrazole ring and the aliphatic propyl chains.

C=C and C-N stretching within the pyrazole ring.

C-C stretching and CH₂/CH₃ bending modes from the propyl groups.

Comparing the computed frequencies with experimental data can aid in the precise assignment of spectral bands. A hypothetical table of predicted IR frequencies based on DFT calculations for similar structures is presented below.

Interactive Table: Predicted IR Vibrational Frequencies

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3350 | N-H Stretch (Amine) |

| 3100-3150 | C-H Stretch (Pyrazole Ring) |

| 2850-2960 | C-H Stretch (Aliphatic, Propyl) |

| ~1600 | C=C Stretch (Pyrazole Ring) |

| ~1550 | N-H Bend (Amine) |

| 1450-1470 | CH₂ Bend (Propyl) |

Note: This table contains illustrative data based on theoretical calculations for analogous pyrazole structures and is intended to represent the expected output of such a study. nih.govjocpr.com

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. researchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, one can calculate the magnetic shielding of each nucleus. researchgate.net These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR spectra for this compound would show distinct signals for each chemically unique atom.

In the ¹H NMR spectrum , separate signals would be expected for the two protons on the pyrazole ring, the N-H proton, and the different methylene (B1212753) (CH₂) and methyl (CH₃) protons of the two non-equivalent propyl chains.

In the ¹³C NMR spectrum , distinct peaks would correspond to the three carbons of the pyrazole ring and the unique carbons within each propyl group.

Such theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structure. nih.govmdpi.com An illustrative table of predicted chemical shifts is provided below.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Pyrazole C3-H | ~7.5 |

| Pyrazole C5-H | ~7.2 |

| Amine N-H | ~4.5 |

| N1-CH₂ (α) | ~4.0 |

| N4-CH₂ (α') | ~3.1 |

| N1-CH₂ (β) | ~1.8 |

| N4-CH₂ (β') | ~1.6 |

| N1-CH₃ (γ) | ~0.9 |

| N4-CH₃ (γ') | ~0.95 |

| ¹³C NMR | |

| Pyrazole C4 | ~120 |

| Pyrazole C3 | ~135 |

| Pyrazole C5 | ~128 |

| N1-CH₂ (α) | ~52 |

| N4-CH₂ (α') | ~48 |

| N1-CH₂ (β) | ~24 |

| N4-CH₂ (β') | ~23 |

| N1-CH₃ (γ) | ~11 |

Note: This table contains hypothetical but chemically reasonable data based on known chemical shift ranges and theoretical studies on substituted pyrazoles. It serves as an example of what a detailed computational analysis would provide. researchgate.netnih.gov

Chemical Reactivity and Reaction Mechanisms of N,1 Dipropyl 1h Pyrazol 4 Amine

Nucleophilic and Electrophilic Reactivity of the Pyrazole (B372694) Core

The pyrazole ring in N,1-dipropyl-1H-pyrazol-4-amine is an electron-rich aromatic system, which influences its reactivity. The presence of two nitrogen atoms and the amino group at the 4-position further modulates the electron density and the sites of potential reactions.

Reactions Involving the Amino Group (e.g., Acylation, Condensation Reactions)

The amino group at the 4-position of the pyrazole ring is a key site for nucleophilic attack. It readily participates in reactions with various electrophiles.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides. This reaction is a common strategy to introduce a variety of substituents, which can modify the compound's properties. For instance, the introduction of an aniline (B41778) moiety at this position has been shown to enhance the anticancer activity of related pyrazolo[3,4-d]pyrimidine scaffolds. nih.gov

Condensation Reactions: The 4-amino group can undergo condensation reactions with carbonyl compounds. For example, condensation with 1,3-dicarbonyl compounds is a widely used method for the synthesis of fused heterocyclic systems. nih.govnih.gov Similarly, condensation with α,β-unsaturated carbonyl compounds, which can be generated in situ, leads to the formation of pyrazolo[3,4-b]pyridines. researchgate.net The Claisen-Schmidt condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes with acetophenones is another example of this type of reaction. orientjchem.org

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Acyl Chloride/Anhydride | Acylation | N-(1,N-dipropyl-1H-pyrazol-4-yl)amide |

| This compound | 1,3-Diketone | Condensation | Pyrazolo[3,4-b]pyridine derivative |

| This compound | α,β-Unsaturated Carbonyl Compound | Condensation | Pyrazolo[3,4-b]pyridine derivative |

Regioselective Substitution Reactions on the Pyrazole Ring

The substitution pattern on the pyrazole ring is crucial for the biological activity of its derivatives. The regioselectivity of substitution reactions on the pyrazole core is influenced by the existing substituents. While direct electrophilic substitution on the pyrazole ring of this compound is less common due to the deactivating effect of the N-propyl group and the directing effect of the amino group, functionalization can be achieved through other means.

One approach involves the use of organometallic reagents or metal-catalyzed cross-coupling reactions. For instance, the Suzuki and Buchwald-Hartwig reactions have been employed to introduce aryl or other functional groups at specific positions of the pyrazole ring in related systems. rsc.org The regioselectivity of these reactions is often controlled by the position of a pre-existing halogen or other leaving group on the pyrazole ring.

Functional Group Transformations and Derivatizations of the N-Propyl Moiety

While the primary focus of reactivity studies is often on the pyrazole core and the amino group, the N-propyl substituents can also undergo chemical transformations. These reactions, however, are generally less common and require specific and often harsh conditions that might affect other parts of the molecule.

Potential transformations could include oxidation of the propyl chain to introduce a carbonyl or hydroxyl group, or halogenation at a specific position. Such derivatizations could be used to attach the molecule to other chemical entities or to modulate its pharmacokinetic properties. However, specific examples of such transformations on this compound itself are not extensively documented in the readily available literature.

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnbinno.com

Synthesis of Pyrazolo[3,4-d]pyrimidine Systems from this compound Precursors

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their wide range of biological activities. nih.govnbinno.comnih.gov The synthesis of these systems often starts from a 4-aminopyrazole derivative.

A common synthetic route involves the reaction of a 5-amino-1H-pyrazole-4-carbonitrile with formic acid to form a pyrazolo[3,4-d]pyrimidin-4-ol. nih.gov This intermediate can then be further functionalized. For the synthesis starting from this compound, a similar strategy could be envisioned, where the 4-amino group and an adjacent carbon atom on the pyrazole ring are incorporated into the new pyrimidine (B1678525) ring. This typically involves reaction with a one-carbon synthon, such as formamide (B127407) or orthoformates, or a two-carbon synthon like a β-ketoester.

| Starting Material | Reagent | Fused System Formed |

|---|---|---|

| 5-Amino-1-propyl-1H-pyrazole-4-carboxamide | Formamide | 1-Propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| This compound | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-1-propyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate |

Formation of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines from 4-aminopyrazoles is a well-established and versatile reaction. nih.govurl.edu This transformation is typically achieved through condensation reactions with 1,3-bielectrophilic reagents. researchgate.net

The Gould-Jacobs reaction, for instance, involves the reaction of an aminopyrazole with a diethyl 2-(ethoxymethylene)malonate derivative to form a 4-hydroxypyrazolo[3,4-b]pyridine. nih.gov Another common method is the Friedländer annulation, which involves the condensation of an aminopyrazole with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl group. Multicomponent reactions, where the 1,3-bielectrophilic species is generated in situ from an aldehyde and an active methylene compound, are also frequently employed for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.netrsc.org

Advanced Applications of N,1 Dipropyl 1h Pyrazol 4 Amine and Its Derivatives

Materials Science Research

The inherent structural and electronic properties of the aminopyrazole framework make it a valuable component in the development of novel materials. Researchers have explored its integration into complex molecular architectures to create materials with tailored functions.

Exploration in Supramolecular Chemistry and Polymer Applications

Pyrazole (B372694) derivatives are recognized for their utility in the fields of supramolecular and polymer chemistry. mdpi.com Their ability to form hydrogen bonds and coordinate with metal ions allows for the construction of well-defined, multi-dimensional structures. The amino group on the pyrazole ring provides a key site for further functionalization, enabling the creation of monomers that can be incorporated into polymeric chains or complex supramolecular assemblies. Although detailed studies on N,1-dipropyl-1H-pyrazol-4-amine in this context are not widely published, the general class of aminopyrazoles holds promise for creating advanced polymers and self-assembling systems with unique photophysical or chemical properties.

Investigation as Components in Dye Molecules and Colorants

The 4-aminopyrazole structure has been identified as a useful chromophore in the development of coloring agents. The electronic properties of the pyrazole ring, combined with the electron-donating nature of the amino group, can be harnessed to create molecules that absorb light in the visible spectrum. Notably, certain 4-aminopyrazole derivatives have been patented for their application in keratin (B1170402) dyeing, highlighting their potential in the cosmetics industry. nih.gov

Table 1: Application of 4-Aminopyrazole Derivatives in Colorants

| Derivative Class | Application Area | Finding |

|---|

Potential in Advanced Energetic Materials Research

A significant area of research for pyrazole derivatives is in the field of energetic materials. nih.gov The high nitrogen content and thermal stability of the pyrazole ring make it an excellent backbone for creating high-performance, insensitive explosives and propellants. nih.govresearchgate.net By introducing nitro groups (—NO₂) onto the pyrazole core, chemists can significantly enhance the energetic output of the resulting compounds.

Research has focused on synthesizing various nitrated pyrazole derivatives with promising properties:

N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its derivatives have been prepared and investigated as potential melt-castable explosives, which are valued for their processing safety and performance. researchgate.net

1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its corresponding energetic salts have been synthesized, demonstrating high thermal stability, a critical attribute for modern insensitive munitions. researchgate.net

N-Nitramino and N-oxyl functionalization strategies on pyrazole backbones have been used to create a diverse range of energetic compounds, with some exhibiting unique π-π stacking that contributes to their high performance as explosives or oxidizers. nih.gov

Table 2: Selected Energetic Pyrazole Derivatives and Their Properties

| Compound Name | Key Features | Potential Application |

|---|---|---|

| N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine | Low melting point (82 °C) | Melt-castable explosive. researchgate.net |

| 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) | High thermal stability, high detonation performance (calculated P = 26.5-37.8 GPa). researchgate.net | Heat-resistant explosive. researchgate.net |

Catalysis and Ligand Design

The nitrogen atoms of the pyrazole ring are excellent donors, making these compounds highly effective as ligands in coordination chemistry and catalysis. The ability to easily modify the pyrazole scaffold allows for the fine-tuning of electronic and steric properties to suit specific catalytic applications.

Role as Ligands in Coordination Complexes

Pyrazole derivatives are prevalent and versatile ligands for a wide range of metal cations. researchgate.netresearchgate.net The pyrazolate anion, formed by deprotonation, can coordinate to metal centers in several modes, including as a monodentate or an exo-bidentate bridging ligand, facilitating the formation of mononuclear, dinuclear, and polynuclear complexes. uninsubria.it

The synthesis of pyrazole-based tripodal tetraamine (B13775644) ligands, such as 2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine (bmpz), has been accomplished. These ligands have been used to form coordination complexes with metals like cobalt (Co) and zinc (Zn), where the ligand coordinates to the metal ion through all four nitrogen atoms. nih.gov Similarly, pyrazole-acetamide derivatives have been synthesized and used to form coordination complexes with copper (Cu), demonstrating the modularity of this ligand class. nih.govresearchgate.net

Table 3: Examples of Pyrazole-Derived Ligands in Coordination Chemistry

| Ligand Type | Metal Ion(s) | Resulting Complex Type |

|---|---|---|

| Pyrazole-acetamide derivatives | Copper (Cu) | Mononuclear coordination complexes. nih.gov |

| Tripodal tetraamine pyrazoles (e.g., bmpz) | Cobalt (Co), Zinc (Zn) | Complexes with the ligand coordinating through four N atoms. nih.gov |

Exploration in Transition-Metal Catalyzed Organic Reactions

The catalytic applications of pyrazole derivatives often involve their use as ligands that modify the activity of a transition-metal center. However, pyrazole-based structures are also used more directly in catalytic systems.

Recent research has shown that:

Magnetically separable nanocatalysts, such as Fe₃O₄ nanoparticles functionalized with tannic acid or other organic moieties, provide an environmentally friendly and efficient method for synthesizing various 5-aminopyrazole derivatives. frontiersin.orgrsc.org These catalysts can be easily recovered and reused over multiple cycles with consistent activity. frontiersin.orgrsc.org

Transition-metal catalysts are crucial for the functionalization of the pyrazole ring itself. For instance, copper(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole has been shown to be effective for reactions with alkylamines, while palladium-catalyzed reactions are more suitable for aromatic amines, demonstrating the complementary nature of different metal catalysts. nih.gov

Silica (B1680970) gel-bound pyrazole-derived enaminone-copper(II) complexes have been successfully used as heterogeneous catalysts for the regioselective synthesis of other complex pyrazole-containing heterocyclic systems. nih.gov

Utilization as Synthetic Building Blocks in Complex Molecule Construction

The strategic use of functionalized heterocyclic compounds as building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular frameworks. While the broader class of aminopyrazoles has been recognized for its utility in this regard, specific documented applications of This compound remain a developing area of research. The inherent reactivity of the 4-amino group, coupled with the substituted pyrazole core, theoretically positions this compound as a valuable precursor for a variety of more complex structures. The N,1-dipropyl substitution pattern can influence solubility, reactivity, and the ultimate stereochemical and electronic properties of the resulting molecules, making it a potentially interesting candidate for targeted synthesis.

The functional group array of this compound, specifically the presence of a nucleophilic amino group and the aromatic pyrazole ring, makes it a theoretical precursor for the synthesis of various fused heterocyclic systems. The general reactivity of 4-aminopyrazoles suggests potential pathways for the construction of bicyclic and polycyclic architectures with diverse biological and material science applications.

While specific research on this compound is not extensively documented, the established reactivity of analogous 4-aminopyrazoles provides a predictive framework for its potential transformations. Common strategies for elaborating aminopyrazoles into more complex heterocyclic systems include condensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated systems, and other bifunctional electrophiles. These reactions can lead to the formation of fused pyridine (B92270), pyrimidine (B1678525), and other heterocyclic rings, yielding structures of significant interest.

For instance, the reaction of a 4-aminopyrazole with a 1,3-diketone is a well-established route to pyrazolo[3,4-b]pyridines . The reaction proceeds through a condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization and dehydration. The specific nature of the 1,3-diketone would dictate the substitution pattern on the newly formed pyridine ring.

Similarly, condensation with reagents such as diethyl ethoxymethylenemalonate can be employed to construct pyrazolo[3,4-d]pyrimidines . This transformation typically involves an initial Michael addition of the amino group, followed by cyclization and elimination of ethanol.

The table below outlines hypothetical, yet chemically plausible, novel heterocyclic architectures that could be synthesized from this compound based on known reactivity patterns of similar aminopyrazoles.

| Starting Material | Reagent | Potential Heterocyclic Architecture | General Reaction Type |

| This compound | Acetylacetone (a 1,3-diketone) | 1,6-Dipropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | Condensation/Cyclization |

| This compound | Diethyl ethoxymethylenemalonate | 4-Hydroxy-1,6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate | Michael Addition/Cyclization |

| This compound | Ethyl acetoacetate | 4-Methyl-1,6-dipropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | Condensation/Cyclization |

It is important to emphasize that while these synthetic pathways are based on sound chemical principles demonstrated with other aminopyrazoles, their successful application to this compound would require dedicated experimental investigation to optimize reaction conditions and fully characterize the resulting products. The electronic and steric effects of the two propyl groups may influence the reactivity of the amino group and the stability of reaction intermediates, potentially leading to different outcomes or requiring modified synthetic protocols compared to less substituted analogues.

Further research into the reactivity of this compound is necessary to fully elucidate its potential as a versatile building block in the synthesis of novel and complex heterocyclic molecules.

In Vitro Biological Study Methodologies and Mechanistic Insights Excluding Prohibited Elements

Antimicrobial Activity Investigations (General Mechanisms)

The antimicrobial potential of pyrazole (B372694) derivatives is a subject of extensive research. nih.govmeddocsonline.orgnih.govnih.gov These compounds are investigated for their ability to inhibit the growth of or kill pathogenic microorganisms, including bacteria and fungi. The general mechanisms of action often involve interference with essential cellular processes of the microbes. nih.gov

Antibacterial Screening Methodologies

The antibacterial efficacy of pyrazole-based compounds is commonly assessed using standardized in vitro methods to determine their minimum inhibitory concentration (MIC) against a panel of bacterial strains. These strains typically include both Gram-positive and Gram-negative bacteria to establish the spectrum of activity.

A prevalent technique is the broth microdilution method . biointerfaceresearch.comnih.gov This involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of a specific bacterium. After an incubation period, the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. biointerfaceresearch.com

Another common method is the agar (B569324) well diffusion assay . mdpi.comresearchgate.net In this technique, an agar plate is uniformly inoculated with a bacterial suspension. Wells are then punched into the agar, and a solution of the test compound is added to each well. The plate is incubated, and the diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured. This provides a qualitative to semi-quantitative measure of antibacterial activity.

The following table summarizes the antibacterial screening of various pyrazole derivatives against different bacterial strains, which could be analogous to the testing of N,1-dipropyl-1H-pyrazol-4-amine.

| Compound/Derivative | Bacterial Strain | Methodology | Result (MIC/Zone of Inhibition) |

| Pyranopyrazole derivatives | E. coli, S. aureus, L. monocytogenes, K. pneumoniae | Broth microdilution | MIC values ranging from 6.25 - 50 mg/mL. biointerfaceresearch.com |

| Thiazol-4-one/thiophene-bearing pyrazoles | Gram-positive and Gram-negative bacteria | Broth microdilution | MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivative. nih.gov |

| Pyrazolin-3(5)-ones | E. coli, P. aeruginosa, S. aureus, B. subtilis | Agar well diffusion, Broth microdilution | MIC at a range of 0.625-5 mg/mL. bdpsjournal.org |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-resistant S. aureus | Not specified | MIC values of 25.1 and 91.0 μM. meddocsonline.org |

| 4,5-dihydropyrazole derivatives | B. subtilis, S. aureus, P. aeruginosa, E. coli | Not specified | MIC values of 3.125, 0.39, 0.39, and 0.39 μg/mL for the most potent compound. researchgate.net |

Antifungal Screening Methodologies and Potency Evaluation

Similar to antibacterial screening, the antifungal properties of pyrazole derivatives are evaluated using in vitro assays. The goal is to determine the compound's ability to inhibit the growth of pathogenic fungi, such as Candida albicans and Aspergillus niger. nih.govmeddocsonline.org

The broth microdilution method is also widely used for antifungal susceptibility testing. The principle is the same as for bacteria, with the MIC being the lowest concentration of the compound that inhibits fungal growth. nih.gov The minimum fungicidal concentration (MFC), the lowest concentration that results in fungal death, can also be determined from the MIC assay. nih.gov

The agar well diffusion method can also be adapted for antifungal screening. mdpi.comresearchgate.net The potency of the antifungal agent is evaluated by measuring the diameter of the inhibition zone against the tested fungi.

The table below shows examples of antifungal screening results for various pyrazole derivatives.

| Compound/Derivative | Fungal Strain | Methodology | Result (MIC/Zone of Inhibition) |

| Pyrazole-1-sulphonamides and pyrazoline derivatives | Fungi | Not specified | Moderate degree of potent antimicrobial activity. nih.gov |

| Pyrazole derivative 2 | Aspergillus niger | Not specified | MIC: 1 μg/mL. nih.gov |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Six Candida species | Broth microdilution | Lower MIC values than the reference drug fluconazole. nih.gov |

| 1,3,5-trisubstituted pyrazole derivatives | Candida albicans | Not specified | Promising activities at 10 and 100 mg/mL concentrations. tsijournals.com |

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial activity of pyrazole derivatives is believed to stem from their ability to interfere with crucial microbial metabolic pathways. One of the key proposed mechanisms is the inhibition of essential enzymes required for microbial survival.

For instance, some pyrazole derivatives have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) . nih.govnih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.govresearchgate.net DHFR is a critical enzyme in the folic acid synthesis pathway, which is necessary for the production of nucleotides and certain amino acids in many microorganisms.

Molecular docking studies are often employed to predict and understand the binding interactions between the pyrazole compounds and the active sites of these target enzymes. nih.govbiointerfaceresearch.comresearchgate.netnih.gov These computational studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity. biointerfaceresearch.comresearchgate.net The binding affinity of these compounds with the target enzyme can be predicted, providing insights into their mode of action. nih.gov

Anti-inflammatory Response Research (Molecular Mechanisms)

Pyrazole derivatives have demonstrated significant anti-inflammatory properties, making them a focus of research for new anti-inflammatory agents. nih.govsciencescholar.usnih.govresearchgate.netnih.govresearchgate.net The molecular mechanisms underlying their anti-inflammatory effects are often investigated through in vitro enzyme inhibition and protein denaturation assays.

Enzyme Inhibition Studies

A primary mechanism of anti-inflammatory action for many compounds, including pyrazole derivatives, is the inhibition of enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) enzymes , particularly COX-1 and COX-2, are key targets. These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some pyrazole derivatives have shown selective inhibitory activity against COX-2, which is often upregulated at sites of inflammation. youtube.com

Other enzymes that may be targeted by pyrazole derivatives in the context of inflammation include p38 mitogen-activated protein kinase (p38MAPK) and NF-κB-inducing kinase (NIK) . These kinases are involved in signaling pathways that regulate the production of pro-inflammatory cytokines.

The inhibitory potential of compounds against these enzymes is typically evaluated using in vitro enzyme activity assays. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound, allowing for the determination of the concentration required to inhibit the enzyme by 50% (IC50).

Investigations into Protein Denaturation Assays

Protein denaturation is a well-documented cause of inflammation. nih.gov The denaturation of tissue proteins can lead to the production of auto-antigens, which can trigger an inflammatory response. Therefore, the ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential. nih.govnih.gov

The inhibition of albumin denaturation assay is a commonly used in vitro method to screen for anti-inflammatory activity. nih.govasianjpr.com In this assay, a solution of a protein, typically bovine serum albumin or egg albumin, is heated to induce denaturation. The test compound is added to the solution, and its ability to prevent the heat-induced denaturation is measured, often spectrophotometrically by assessing the turbidity of the solution. nih.govasianjpr.com A decrease in turbidity in the presence of the test compound indicates inhibition of protein denaturation. asianjpr.com

The results are often expressed as the percentage of inhibition of denaturation. The following table illustrates the type of data that can be obtained from such an assay for various compounds, which would be applicable to the study of this compound.

| Test Substance | Concentration | % Inhibition of Protein Denaturation |

| Quinolone-2-carboxamides containing pyrazole | Not Specified | 82.52% for benzo substituted derivative. researchgate.net |

| Magnolia champaca extracts | 100–400 μg/mL | Concentration-dependent inhibition. nih.gov |

| Barringtonia racemosa extracts | Not Specified | 43.33% to 70.58% inhibition. nih.gov |

| Oxazolone derivatives | Not Specified | Significant anti-inflammatory activity. asianjpr.com |

In Vitro Studies on Cell-Based Models (Focused on Molecular-Level Cellular Processes)No in vitro studies using cell-based models to investigate the molecular-level cellular processes affected by this compound have been published.

In Vitro Biological Study Methodologies and Mechanistic Insights of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no publicly available in vitro biological studies detailing the mechanistic insights or specific cellular actions of the chemical compound this compound. While the existence of this compound is confirmed, with a registered CAS Number of 1856039-93-4, dedicated research into its pharmacological or biological properties does not appear in published scientific literature.

The broader class of pyrazole and aminopyrazole derivatives, to which this compound belongs, is the subject of extensive research due to their wide range of biological activities. These activities include roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. However, the specific effects of the N,N-dipropyl substitution on the 1H-pyrazol-4-amine scaffold have not been elucidated in any available studies.

Consequently, it is not possible to provide detailed research findings, data tables, or an elucidation of the cellular mechanisms of action for this compound as per the requested outline. The absence of such data precludes the creation of an article focused solely on the specified compound's in vitro biological profile.

Future Research Directions and Emerging Trends in N,1 Dipropyl 1h Pyrazol 4 Amine Studies

Development of Novel and Sustainable Synthetic Strategies

The synthesis of N-alkylated pyrazoles is a well-established field, yet there is always room for improvement in terms of efficiency, sustainability, and substrate scope. nih.govmdpi.comorganic-chemistry.org Traditional methods often rely on the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, followed by N-alkylation. mdpi.com For N,1-dipropyl-1H-pyrazol-4-amine, this would likely involve the synthesis of a 4-aminopyrazole precursor followed by alkylation.

Recent advancements, however, point towards more direct and greener synthetic routes. A notable development is the direct preparation of N-alkyl pyrazoles from primary aliphatic amines. nih.gov This approach, which avoids the use of often hazardous hydrazine derivatives, could be a promising avenue for the synthesis of this compound. Future research could focus on adapting such methods, potentially through a one-pot reaction involving a suitable pyrazole (B372694) precursor, propylamine, and a propylating agent under environmentally benign conditions.

Further research into sustainable synthetic strategies could explore:

Catalytic C-N coupling reactions: Domino reactions catalyzed by copper or other transition metals could offer efficient pathways to construct the substituted pyrazole ring. nih.gov

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve energy efficiency.

A comparative table of potential synthetic routes is presented below:

| Synthetic Strategy | Potential Starting Materials | Key Features | Potential Advantages |

| Traditional Synthesis | 1,3-Diketone, Hydrazine, Propyl Halide | Multi-step process | Well-established methodology |

| Direct N-Alkylation | 4-Aminopyrazole, Propylamine, Propylating Agent | More direct than traditional routes | Avoids hydrazine precursors nih.gov |

| One-Pot Domino Reaction | Acetylenic ketones, Propylamine, Propylating Agent | High atom economy | Increased efficiency nih.gov |

| Flow Chemistry | Optimized reactants from batch synthesis | Precise reaction control | Scalability and safety |

Application of Advanced Spectroscopic Characterization Techniques for Dynamic Studies

The static characterization of pyrazole derivatives using techniques like NMR and mass spectrometry is routine. nih.govacs.org However, a deeper understanding of the dynamic behavior of this compound in different environments is crucial for predicting its interactions and reactivity. Advanced spectroscopic techniques can provide these insights.

Future research should employ:

2D NMR techniques: Techniques like HMQC and HMBC are powerful for unambiguous assignment of proton and carbon signals, which is essential for a molecule with multiple nitrogen atoms and alkyl chains. nih.gov

Variable-temperature NMR: This can be used to study conformational changes and potential tautomeric equilibria, which are known to occur in pyrazole systems. nih.gov

Time-resolved spectroscopy: Techniques like transient absorption spectroscopy could be used to study the excited-state dynamics of the molecule, which is relevant for potential applications in materials science, such as organic light-emitting diodes (OLEDs).

A table summarizing the potential spectroscopic investigations is provided below:

| Spectroscopic Technique | Information to be Gained | Relevance |

| ¹H and ¹³C NMR | Basic structural confirmation | Standard characterization |

| 2D NMR (HMQC, HMBC) | Unambiguous signal assignment nih.gov | Detailed structural elucidation |

| Variable-Temperature NMR | Conformational dynamics, tautomerism nih.gov | Understanding molecular flexibility |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirmation of identity |

| Infrared (IR) Spectroscopy | Identification of functional groups | Structural confirmation |

| UV-Vis Spectroscopy | Electronic transitions | Probing electronic properties |

| Time-Resolved Spectroscopy | Excited-state lifetime and dynamics | Potential for optoelectronic applications |

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the properties of molecules. eurasianjournals.comeurasianjournals.com For this compound, the integration of artificial intelligence (AI) and machine learning (ML) with computational methods can accelerate the discovery of its potential applications.

Future computational studies should focus on:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and spectroscopic data, which can then be compared with experimental results. nih.gov

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the conformational landscape of the molecule and its interactions with solvents or biological targets. eurasianjournals.com

QSAR (Quantitative Structure-Activity Relationship) Modeling: By building ML models based on a library of related pyrazole derivatives, it may be possible to predict the biological activity or other properties of this compound.

Generative Models: AI can be used to design novel pyrazole derivatives with optimized properties based on the structural scaffold of this compound.

A table outlining potential computational approaches is shown below:

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Geometry, electronic structure, spectra nih.gov | Guiding experimental work |

| Molecular Dynamics (MD) | Conformational analysis, solvation eurasianjournals.com | Understanding dynamic behavior |

| QSAR Modeling | Prediction of biological activity | Accelerating drug discovery |

| Machine Learning Potentials | Large-scale simulations | Enhanced accuracy for complex systems |

| Generative AI Models | Design of novel derivatives | Innovation in molecular design |

Exploration of Novel Non-Therapeutic Application Domains

While pyrazoles are well-known for their medicinal applications, they also possess properties that make them suitable for a range of non-therapeutic uses. globalresearchonline.netresearchgate.net The specific substitution pattern of this compound may unlock novel applications in materials science and catalysis.

Future research should investigate its potential as:

Ligands in Coordination Chemistry: The nitrogen atoms in the pyrazole ring can coordinate to metal ions, making it a potential ligand for catalysis or the formation of metal-organic frameworks (MOFs). The propyl groups can influence the solubility and steric environment of the resulting metal complexes.

Organic Electronics: The conjugated π-system of the pyrazole ring suggests potential for use in organic electronic devices. The amino and propyl substituents can be tuned to modify the electronic properties.

Corrosion Inhibitors: Amine-containing heterocyclic compounds are often effective corrosion inhibitors. The potential of this compound to protect metal surfaces could be an interesting area of investigation.

A table of potential non-therapeutic applications is presented below:

| Application Domain | Key Molecular Features | Research Focus |

| Coordination Chemistry | Nitrogen lone pairs for metal binding | Synthesis and catalytic activity of metal complexes |

| Organic Electronics | Conjugated pyrazole ring system | Synthesis of conductive polymers or use in OLEDs |

| Corrosion Inhibition | Amine functionality, heterocyclic nature | Electrochemical studies on metal surfaces |

| Agrochemicals | Known activity of pyrazole core researchgate.net | Screening for herbicidal or fungicidal activity |

Deepening Mechanistic Understanding of Chemical and Biological Interactions

A thorough understanding of the reaction mechanisms and interaction pathways of this compound is fundamental to its rational application. researchgate.net While specific biological interactions are yet to be explored, the chemical reactivity can be inferred from related systems.

Future mechanistic studies should include:

Kinetic Studies: Investigating the kinetics of its synthesis and derivatization reactions can help optimize reaction conditions and provide insights into the reaction mechanism.

In Silico Docking: Computational docking studies can predict the binding modes of this compound with various biological targets, such as enzymes or receptors, guiding experimental screening.

Probing Intermolecular Interactions: Spectroscopic and computational methods can be used to study hydrogen bonding and other non-covalent interactions, which are crucial for its behavior in condensed phases and biological systems. nih.gov

A table detailing areas for mechanistic investigation is provided below:

| Mechanistic Aspect | Investigative Tools | Expected Outcome |

| Reaction Mechanisms | Kinetic studies, isotopic labeling | Elucidation of synthetic pathways researchgate.net |

| Biological Target Interaction | In silico docking, in vitro assays | Identification of potential therapeutic targets |

| Intermolecular Forces | NMR, IR, computational modeling | Understanding of self-assembly and binding nih.gov |

| Tautomeric Equilibria | Spectroscopic and computational analysis | Prediction of dominant species in different media |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,1-dipropyl-1H-pyrazol-4-amine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann-type coupling. For example, pyrazole iodides (e.g., 4-iodo-pyrazole derivatives) react with dipropylamine using a copper catalyst (e.g., CuBr), cesium carbonate as a base, and DMSO as a solvent at 35–50°C for 24–48 hours . Yield optimization requires:

-

Catalyst screening : Copper(I) salts (e.g., CuBr) are critical for C–N bond formation.

-

Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

-

Purification : Column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) isolates the product .

- Data Table :

| Reactants | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodo-pyrazole + Dipropylamine | CuBr | Cs₂CO₃ | DMSO | 35–50 | 48 | ~18–25 |

Q. How is This compound structurally characterized, and what analytical techniques are essential?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., pyrazole ring protons at δ 7.3–8.8 ppm; propyl group signals at δ 1.0–3.2 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] peak matching calculated mass) .

- X-ray crystallography : Resolves 3D structure (e.g., triclinic crystal system, space group P1) .

Q. What safety protocols are recommended for handling pyrazole amines during synthesis?

- Guidelines :

- Use fume hoods to avoid inhalation of volatile reagents (e.g., cyclopropanamine) .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Store in sealed containers under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodology :

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotamers).

- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously .

- X-ray validation : Cross-checks NMR assignments with crystallographic bond lengths/angles .

Q. What strategies improve regioselectivity in pyrazole amination reactions?

- Approaches :

- Directing groups : Electron-withdrawing substituents (e.g., –NO₂, –Cl) on the pyrazole ring direct amination to the 4-position .

- Catalyst tuning : Bulky ligands (e.g., XPhos) favor sterically accessible sites .

- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity via controlled heating .

Q. How can computational methods (e.g., docking studies) predict the biological activity of This compound derivatives?

- Workflow :

Molecular docking : Use software (e.g., AutoDock Vina) to simulate ligand-receptor interactions (e.g., with kinase targets) .

MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å indicates robust complexes).

QSAR modeling : Correlate substituent effects (e.g., –OCH₃, –F) with activity trends .

Q. What crystallographic challenges arise in resolving This compound derivatives, and how are they addressed?

- Challenges & Solutions :

- Twinned crystals : Use SHELXL’s TWIN command to refine data .

- Disorder : Apply ISOR/DFIX restraints to model disordered propyl groups .

- Data collection : Optimize resolution (< 1.0 Å) using synchrotron sources for high-Z elements .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across structurally similar pyrazole amines?

- Case Study : A derivative shows high in vitro activity but low in vivo efficacy.

- Possible Causes :

- Poor solubility/bioavailability (test via LogP measurements) .

- Metabolic instability (e.g., CYP450 oxidation; assess via liver microsome assays) .

- Resolution : Introduce solubilizing groups (e.g., –SO₃H) or fluorinate metabolically vulnerable sites .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.